molecular formula C7H6F3NO B143819 (3-(Trifluoromethyl)pyridin-2-yl)methanol CAS No. 131747-44-9

(3-(Trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B143819
CAS No.: 131747-44-9
M. Wt: 177.12 g/mol
InChI Key: OFSPMBJXMICOJB-UHFFFAOYSA-N
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Scientific Research Applications

(3-(Trifluoromethyl)pyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorine-containing pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals

Safety and Hazards

The safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling “(3-(Trifluoromethyl)pyridin-2-yl)methanol”. It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-(Trifluoromethyl)pyridin-2-yl)methanol is typically synthesized through the reaction of 1-(Trifluoromethyl)pyridine with methanol . The reaction can be catalyzed by acids or Lewis acids to facilitate the process . The general reaction scheme is as follows:

1-(Trifluoromethyl)pyridine+MethanolThis compound\text{1-(Trifluoromethyl)pyridine} + \text{Methanol} \rightarrow \text{this compound} 1-(Trifluoromethyl)pyridine+Methanol→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Trifluoromethyl)pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the trifluoromethyl group and hydroxyl group on the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

[3-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSPMBJXMICOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397175
Record name [3-(Trifluoromethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-44-9
Record name 3-(Trifluoromethyl)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131747-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Trifluoromethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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